

5-Methoxyindan-1-one: A Synthetic Precursor with Limited Characterized Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxyindan-1-one

Cat. No.: B147253

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyindan-1-one is a well-documented chemical intermediate, primarily utilized as a versatile building block in the synthesis of a variety of more complex organic molecules. Despite its prevalence in synthetic chemistry, a comprehensive review of publicly available scientific literature and bioassay data reveals a significant lack of information regarding its intrinsic biological activity. This technical guide summarizes the current state of knowledge, highlighting its role as a precursor to biologically active compounds and outlining general experimental approaches relevant to the indanone scaffold.

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ O ₂	PubChem[1]
Molecular Weight	162.18 g/mol	PubChem[1]
CAS Number	5111-70-6	PubChem[1]
Appearance	White to pale cream/yellow crystalline powder	Thermo Fisher Scientific[2]
Melting Point	107-111 °C	Sigma-Aldrich, Thermo Fisher Scientific[2][3]
Solubility	Soluble in acetone	N/A

Role in the Synthesis of Bioactive Molecules

While direct biological data on **5-Methoxyindan-1-one** is scarce, its indanone core is a key pharmacophore in numerous compounds with significant biological activities. Its derivatives have been investigated for a range of therapeutic applications.

For instance, the indanone scaffold is a component of compounds designed as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[4] Furthermore, derivatives of **5-methoxyindan-1-one** have been explored in cancer research, with some showing the ability to induce apoptosis and modulate the cell cycle in cancer cell lines.[5] The core structure has also been incorporated into molecules targeting neurodegenerative diseases.[5]

Biological Activity Data: A Notable Absence

Extensive searches of prominent chemical and biological databases, including PubChem, have yielded no specific quantitative data (e.g., IC₅₀, K_i, EC₅₀) from biological assays for **5-Methoxyindan-1-one** itself. The compound is commercially available and is included in various chemical screening libraries, but the results of any high-throughput screening campaigns in which it may have been tested are not publicly deposited.

This lack of data prevents the creation of a detailed profile of its biological effects, including any potential enzymatic inhibition or receptor binding.

General Experimental Protocols for Indanone Derivatives

For researchers synthesizing derivatives of **5-Methoxyindan-1-one** with the intent of biological evaluation, several standard assays are relevant depending on the therapeutic target. The following provides a generalized overview of common experimental methodologies.

Enzyme Inhibition Assays

Should a derivative be designed as an enzyme inhibitor (e.g., for kinases, proteases, or cyclooxygenases), a typical workflow to determine its inhibitory potential would be as follows.

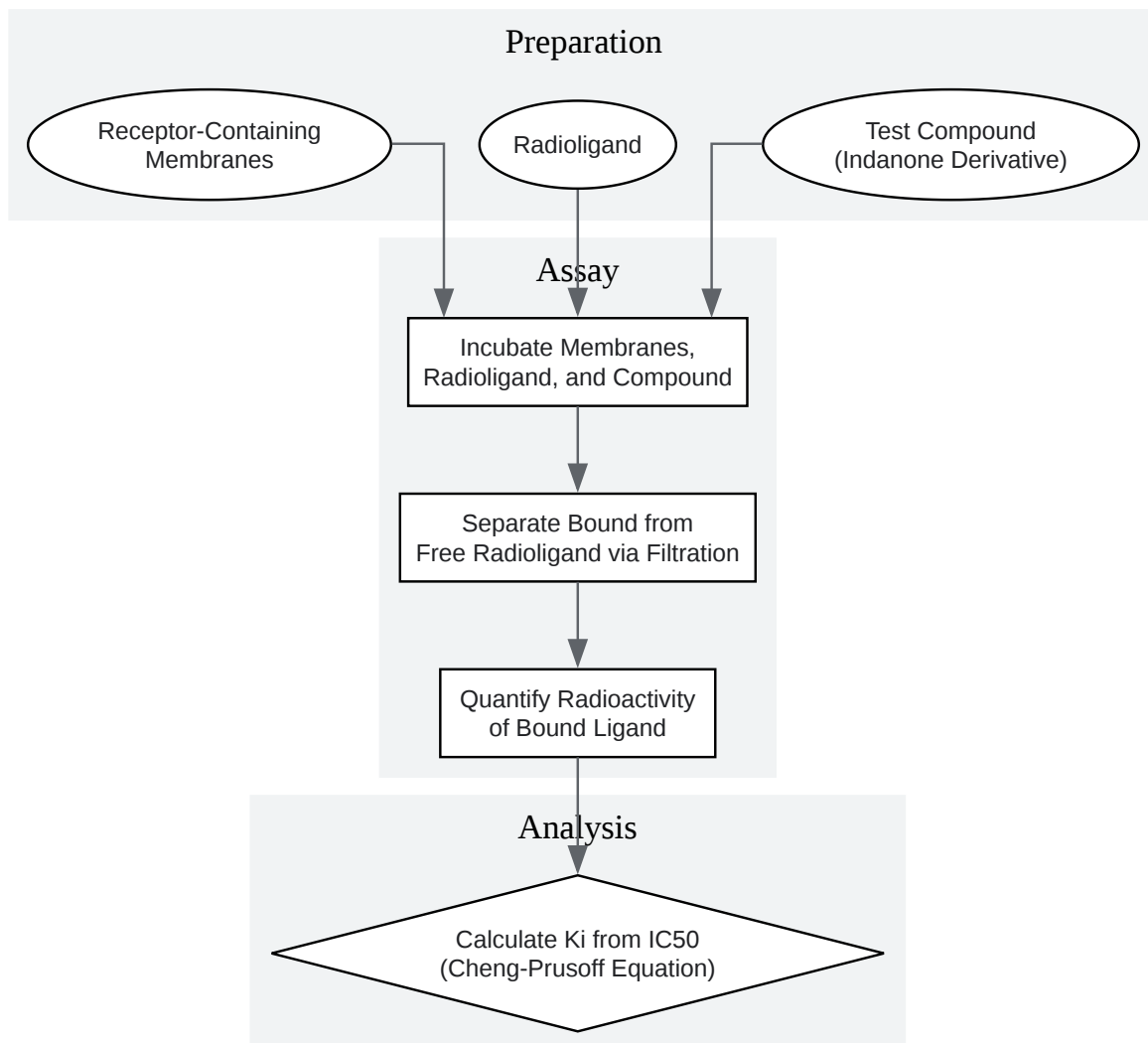
Caption: A generalized workflow for determining the IC_{50} of an enzyme inhibitor.

Methodology:

- **Reagent Preparation:** Prepare solutions of the target enzyme, its substrate, and a series of dilutions of the test compound (the **5-methoxyindan-1-one** derivative).
- **Reaction Initiation:** In a multi-well plate, combine the enzyme and the test compound at various concentrations. After a pre-incubation period, initiate the reaction by adding the substrate.
- **Signal Detection:** Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
- **Data Analysis:** Plot the enzyme activity as a function of the inhibitor concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC_{50}).

Receptor Binding Assays

If a derivative is intended to interact with a specific receptor, a competitive radioligand binding assay is a common method to determine its binding affinity (K_i).



[Click to download full resolution via product page](#)

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

- **Component Preparation:** Prepare cell membranes expressing the target receptor, a radiolabeled ligand with known affinity for the receptor, and various concentrations of the unlabeled test compound.

- Incubation: Combine the membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in an assay buffer.
- Separation: After reaching equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}). Convert the IC_{50} value to the inhibition constant (K_i) using the Cheng-Prusoff equation.

Conclusion

5-Methoxyindan-1-one is a crucial starting material in medicinal chemistry for the development of novel therapeutic agents. However, the compound itself has not been the subject of extensive biological characterization, and as such, there is a significant gap in the understanding of its own pharmacological profile. Researchers working with this molecule should be aware that while its derivatives have shown promise in various disease areas, the biological activity of the parent compound remains largely unexplored. Future research, potentially through high-throughput screening and subsequent publication of the results, would be necessary to elucidate any intrinsic biological effects of **5-Methoxyindan-1-one**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methoxyindan-1-one | C₁₀H₁₀O₂ | CID 78787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methoxy-1-indanone, 98% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 5-甲氧基-1-茛酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CA2151235A1 - 5-methanesulfonamido-1-indanones as an inhibitor of cyclooxygenase-2 - Google Patents [patents.google.com]
- 5. Buy 5-Methoxy-1-indanone | 5111-70-6 [smolecule.com]
- To cite this document: BenchChem. [5-Methoxyindan-1-one: A Synthetic Precursor with Limited Characterized Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147253#biological-activity-of-5-methoxyindan-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com